N-propyl-3-(trifluoromethyl)aniline
Overview
Description
N-propyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines The trifluoromethyl group (-CF3) is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of
Scientific Research Applications
N-propyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with unique properties, such as increased stability and reactivity
Mechanism of Action
Target of Action
It is known that amines, such as n-propyl-3-(trifluoromethyl)aniline, often interact with various biological targets due to their basicity and nucleophilicity .
Mode of Action
They can react with electrophiles in several polar reactions .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions due to their basicity and nucleophilicity .
Pharmacokinetics
The trifluoromethyl group is known to be present in many fda-approved drugs, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Their N-H proton can be removed if they are reacted with a strong enough base .
Action Environment
The trifluoromethyl group is known to be stable and environmentally benign .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the propyl halide, resulting in the formation of the N-propyl derivative.
Another method involves the use of Suzuki–Miyaura coupling, where 3-(trifluoromethyl)aniline is coupled with a propyl boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as those involving palladium catalysts, are commonly employed due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(trifluoromethyl)aniline
- N-ethyl-3-(trifluoromethyl)aniline
- N-butyl-3-(trifluoromethyl)aniline
Uniqueness
N-propyl-3-(trifluoromethyl)aniline is unique due to its specific alkyl chain length and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-propyl-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKCLQCPGRXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606567 | |
Record name | N-Propyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-37-6 | |
Record name | N-Propyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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